4,6-Dinitropyrogallol

Description

Historical Context of Synthesis and Early Investigations of Nitrated Phenols

The study of nitrated phenols is rooted in the early days of modern chemistry. One of the first significant discoveries in this area was picric acid (2,4,6-trinitrophenol). In the 18th century, Peter Woulfe synthesized a yellow dye, later identified as picric acid, by treating the natural dye indigo (B80030) with nitric acid. ebsco.com This is considered one of the first syntheses of an artificial dye. ebsco.com

A pivotal advancement came in 1841 when French chemist Auguste Laurent developed a method to synthesize picric acid directly from phenol (B47542), a coal tar derivative, using a mixture of nitric and sulfuric acids. ebsco.com This method of electrophilic aromatic substitution, utilizing nitronium ions (NO₂⁺) generated from the acid mixture, became the foundational technique for producing a wide array of nitroaromatic compounds from substrates like benzene (B151609), toluene, and phenol. ebsco.comnih.gov These early investigations into the nitration of simple phenols and their subsequent use as dyes and explosives laid the groundwork for the synthesis and exploration of more structurally complex molecules like 4,6-dinitropyrogallol. ebsco.com Historically, the procedures for nitrating phenols were often challenged by low selectivity and difficulties in handling the reagents. paspk.org

Significance of this compound in Organic Chemistry and Materials Science

This compound (4,6-dinitrobenzene-1,2,3-triol) is a specialized chemical compound with documented significance in both synthetic and materials chemistry. nih.gov Its synthesis has been achieved through methods such as the nitration of pyrogallol-triacetate and the hydrolysis of 2-amino 4,6-dinitroresorcinol (B1581181) in the presence of sulfuric acid. sciencemadness.orgiucr.org

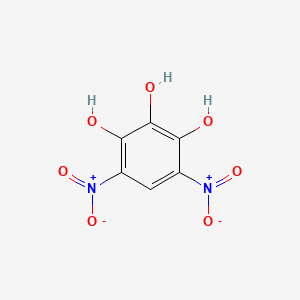

The compound's molecular structure has been characterized in detail. Crystallographic studies reveal that the two nitro groups are slightly tilted with respect to the plane of the aromatic ring. iucr.orgnih.gov The molecule features extensive intra- and intermolecular hydrogen bonding involving all three of its hydroxyl groups, which influences its crystal packing and physical properties. iucr.orgnih.gov

Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 4,6-dinitrobenzene-1,2,3-triol | nih.gov |

| Molecular Formula | C₆H₄N₂O₇ | nih.gov |

| Molecular Weight | 216.11 g/mol | nih.gov |

| Melting Point | ~210 °C | sciencemadness.org |

Crystallographic Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Crystal System | Monoclinic | iucr.org |

| Space Group | P 21/c | iucr.org |

| a | 6.7612 (14) Å | iucr.org |

| b | 10.878 (2) Å | iucr.org |

| c | 10.297 (2) Å | iucr.org |

| β | 92.75 (3)° | iucr.org |

| Volume | 756.5 (3) ų | iucr.org |

In organic synthesis, this compound serves as a key precursor. The hydrogenation of this compound over a rhodium-platinum catalyst is a step in the synthesis of aminocyclitols, specifically yielding intermediates for the preparation of 2-deoxystreptamine. researchgate.netcdnsciencepub.comresearchgate.net These chiral aminocyclitols are crucial building blocks for the total synthesis of aminocyclitol-containing antibiotics. cdnsciencepub.com

In the realm of materials science, this compound has been utilized in the development of functional materials. Research has shown that certain zinc-based coordination polymers exhibit a luminescent response to the presence of this compound, suggesting its potential application in chemical sensing. mdpi.com

Evolution of Research Trajectories for Complex Nitroaromatic Compounds

Research into nitroaromatic compounds has evolved significantly from its origins in dye and explosive manufacturing. ebsco.comnih.gov While these foundational applications remain relevant, the field has expanded to address more complex scientific and industrial challenges. asm.orgresearchgate.net

Modern research trajectories for these compounds are diverse. Nitroaromatics are now recognized as vital starting materials and intermediates in the production of a broad spectrum of industrial products, including pesticides, polymers, and pharmaceuticals. nih.govresearchgate.net The electron-withdrawing nature of the nitro group, combined with the stability of the aromatic ring, imparts unique chemical reactivity that is exploited in these synthetic applications. asm.orgresearchgate.net

A prominent area of contemporary research is the environmental fate and biodegradation of nitroaromatic compounds. cswab.org Due to their widespread industrial use, many of these chemicals have become environmental pollutants. asm.orgresearchgate.net Consequently, significant research efforts are directed toward understanding and harnessing microbial pathways for their degradation, aiming to develop effective bioremediation strategies. nih.govcswab.org

Furthermore, the field has increasingly embraced computational chemistry. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are now employed to predict the environmental behavior and properties of nitroaromatic compounds. researchgate.net This computational approach facilitates the virtual screening of new compounds and informs the design of molecules with desired characteristics. Concurrently, there is a push towards developing more sustainable and efficient synthetic methods, such as continuous-flow hydrogenation, to improve safety and scalability over traditional batch processes. researchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,6-dinitrobenzene-1,2,3-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O7/c9-4-2(7(12)13)1-3(8(14)15)5(10)6(4)11/h1,9-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJPIRJNQXIJGPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1[N+](=O)[O-])O)O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60403977 | |

| Record name | 4,6-Dinitropyrogallol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60403977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3264-71-9 | |

| Record name | 4,6-Dinitro-1,2,3-benzenetriol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3264-71-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Dinitropyrogallol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60403977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-Dinitropyrogallol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of 4,6 Dinitropyrogallol

Established Synthetic Routes to 4,6-Dinitropyrogallol

The most well-documented method for the synthesis of this compound involves the protection of the hydroxyl groups of pyrogallol (B1678534), followed by nitration and subsequent deprotection.

Nitration of Pyrogallol Derivatives (e.g., Pyrogallol-Triacetate)

The established and experimentally verified route to this compound is through the nitration of pyrogallol-triacetate. nih.gov In this process, the hydroxyl groups of pyrogallol are first acetylated to form the more stable triacetate derivative. This protection serves to deactivate the aromatic ring slightly, preventing oxidation and controlling the regioselectivity of the subsequent nitration. The nitration of pyrogallol-triacetate is then carried out to introduce two nitro groups onto the aromatic ring at the 4 and 6 positions. Following the dinitration, the acetate (B1210297) protecting groups are removed by hydrolysis to yield the final product, this compound.

A representative experimental procedure involves the treatment of pyrogallol-triacetate with a nitrating agent. nih.gov The successful synthesis and structure of the resulting this compound have been confirmed by various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and elemental analysis. nih.gov Single crystals of the compound have also been obtained and characterized. nih.gov

Optimization of Reaction Conditions and Yields in Contemporary Syntheses

Detailed studies on the optimization of this specific reaction are not extensively reported in the public domain, but general principles of electrophilic aromatic nitration suggest that careful control of the reaction stoichiometry and temperature is paramount. The use of milder nitrating agents or alternative catalytic systems could be areas of investigation for improving the synthesis.

Challenges and Innovations in Dinitration Strategies for Polyhydroxylated Aromatics

Furthermore, controlling the regioselectivity of the nitration to obtain the desired 4,6-dinitro isomer is a significant hurdle. The directing effects of the hydroxyl (or protected hydroxyl) groups can lead to the formation of a mixture of isomers, complicating the purification process. The use of protecting groups, such as acetates, is a key innovation to mitigate these challenges by moderating the reactivity of the ring and directing the incoming nitro groups to the desired positions.

Modern innovations in nitration chemistry, such as the use of solid acid catalysts or milder nitrating agents, could potentially offer more selective and higher-yielding synthetic routes to this compound and other polynitrated polyhydroxylated aromatics. However, the application of these newer methods to the synthesis of this specific compound is not yet widely documented.

Alternative Synthetic Approaches to this compound

Currently, there is a lack of published alternative synthetic routes for this compound that deviate significantly from the nitration of a protected pyrogallol precursor. The challenges associated with the direct dinitration of pyrogallol itself have likely limited the exploration of other pathways. Future research may focus on developing novel synthetic strategies that could involve, for example, the construction of the dinitrated aromatic ring from acyclic precursors or the use of different protecting group strategies to enhance selectivity and yield.

Precursors and Intermediates in this compound Synthesis

The primary precursor for the established synthesis of this compound is pyrogallol. This is then converted to the key intermediate, pyrogallol-triacetate, through acetylation.

Table 1: Key Precursor and Intermediate in the Synthesis of this compound

| Compound Name | Role in Synthesis |

| Pyrogallol | Starting Material |

| Pyrogallol-Triacetate | Key Intermediate (Protected Precursor) |

The synthesis proceeds through the electrophilic substitution of pyrogallol-triacetate with a nitrating agent. The reaction is expected to proceed via the formation of one or more carbocation intermediates, commonly referred to as sigma complexes or Wheland intermediates, which are characteristic of electrophilic aromatic substitution reactions. The stability of these intermediates influences the regioselectivity of the nitration. Following the introduction of the two nitro groups, the dinitrated pyrogallol-triacetate is then hydrolyzed to afford the final product.

Advanced Structural Characterization and Solid State Analysis

Single-Crystal X-ray Diffraction Studies of 4,6-Dinitropyrogallol

Single-crystal X-ray diffraction analysis of this compound, with the chemical formula C₆H₄N₂O₇, has been instrumental in defining its precise three-dimensional structure. nih.gov The compound crystallizes in the monoclinic system. nih.gov Data collected at a temperature of 200 K provided the detailed atomic coordinates and displacement parameters necessary for a thorough structural elucidation. nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₆H₄N₂O₇ |

| Formula Weight | 216.11 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.7612 (14) |

| b (Å) | 10.878 (2) |

| c (Å) | 10.297 (2) |

| β (°) | 92.75 (3) |

| Volume (ų) | 756.5 (3) |

| Z | 4 |

| Temperature (K) | 200 |

| Radiation | Mo Kα |

| R-factor [F² > 2σ(F²)] | 0.031 |

| wR(F²) | 0.089 |

Elucidation of Molecular Conformation and Geometry

The molecular structure of this compound is characterized by a benzene (B151609) ring substituted with three hydroxyl (-OH) groups and two nitro (-NO₂) groups. The analysis confirms the expected connectivity of the atoms, forming the 1,2,3-trihydroxy-4,6-dinitrobenzene arrangement. nih.govnih.gov The geometry of the molecule is largely planar, a feature typical for aromatic compounds, though with slight deviations due to the substituent groups. iucr.org

Analysis of Aromatic Ring Planarity and Nitro Group Torsion Angles

The central C₆ aromatic ring exhibits a high degree of planarity, with the six carbon atoms deviating only slightly from the mean plane, by 0.0025 (8) to 0.0196 (8) Å. nih.goviucr.org This planarity is crucial for π-delocalization across the ring. iucr.org

A key structural feature is the orientation of the two nitro groups relative to the benzene ring. They are not perfectly coplanar with the ring but are tilted. The torsion angles, which describe this rotation, are 11.2 (1)° and 10.9 (1)°. nih.govnih.gov This slight tilt is a result of steric hindrance and electronic interactions between the nitro groups and the adjacent hydroxyl groups. Despite this, the molecule maintains approximate coplanarity, which allows for significant π-delocalization. iucr.org

| Atoms (O-N-C-C) | Torsion Angle (°) |

|---|---|

| O5—N2—C6—C1 | -170.9 (1) |

| O4—N2—C6—C5 | -169.0 (1) |

| O7—N1—C4—C3 | 168.9 (1) |

| O6—N1—C4—C5 | 169.3 (1) |

Intermolecular Interactions and Crystal Packing Architectures

The crystal packing of this compound is dominated by a complex network of intermolecular forces that define its three-dimensional architecture.

A defining feature of the crystal structure is the extensive network of hydrogen bonds. nih.goviucr.org All three phenolic hydroxyl groups act as hydrogen bond donors, while the oxygen atoms of the nitro groups serve as acceptors. nih.goviucr.org This creates a robust and highly interconnected structure. These interactions are crucial in stabilizing the crystal lattice.

The hydrogen bonding in this compound is particularly complex, with all three hydroxyl groups participating in bifurcated hydrogen bonds. nih.govnih.govomicsdi.org This means that each hydroxyl hydrogen atom interacts with two acceptor oxygen atoms simultaneously, forming both intramolecular and intermolecular connections. For instance, the oxygen atoms O1 and O6 of adjacent molecules form a planar, four-membered ring (O1···O6···O1'···O6') involving two bifurcated hydrogen bonds. nih.goviucr.org

| D—H···A | D—H | H···A | D···A | D—H···A |

|---|---|---|---|---|

| O1—H1O···O6ⁱ | 0.84 | 2.25 | 2.623 (2) | 107 |

| O1—H1O···O7 | 0.84 | 2.10 | 2.601 (2) | 116 |

| O2—H2O···O1 | 0.84 | 1.86 | 2.597 (2) | 146 |

| O2—H2O···O4ⁱⁱ | 0.84 | 2.53 | 3.011 (2) | 117 |

| O3—H3O···O2 | 0.84 | 1.86 | 2.553 (2) | 139 |

| O3—H3O···O5ⁱⁱⁱ | 0.84 | 2.45 | 2.935 (2) | 117 |

Polymorphism and Crystallographic Modifications

Polymorphism is the ability of a solid material to exist in more than one crystal form or structure. researchgate.netresearchgate.net These different crystalline arrangements, known as polymorphs, can lead to variations in physical properties such as melting point, solubility, and stability. The study of polymorphism is crucial as the specific crystalline form can significantly impact a compound's behavior. researchgate.net

In the case of this compound, a detailed examination of the scientific literature reveals the characterization of a single crystal structure. nih.goviucr.orgnih.gov To date, no studies reporting the existence of multiple polymorphs have been published. The known crystal form was obtained from single crystals grown directly from the reaction mixture at 278 K. nih.goviucr.org

The crystal structure was determined using single-crystal X-ray diffraction. nih.gov this compound crystallizes in the monoclinic system with the space group P2₁/c. nih.gov The aromatic C₆-ring is essentially planar, and the two nitro groups are only slightly tilted with respect to the ring, at angles of 11.2° and 10.9°, respectively, which allows for significant π-delocalization. nih.goviucr.org

A defining feature of the crystal packing is an extensive network of hydrogen bonds. All three phenolic hydroxyl groups act as hydrogen donors, while the oxygen atoms of the nitro groups serve as acceptors. nih.goviucr.org This results in the formation of both bifurcated intramolecular and intermolecular O—H⋯O hydrogen bonds, which are critical in stabilizing the crystal lattice. nih.goviucr.orgnih.gov The packing also exhibits a short intermolecular distance of 2.823 Å between oxygen atoms of adjacent nitro groups. nih.govnih.gov

Detailed crystallographic data for the known form of this compound, measured at a temperature of 200 K, are presented below. nih.gov

Table 1: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Empirical Formula | C₆H₄N₂O₇ |

| Formula Weight | 216.11 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 6.7612 (14) Å |

| b | 10.878 (2) Å |

| c | 10.297 (2) Å |

| β | 92.75 (3)° |

| Volume (V) | 756.5 (3) ų |

Spectroscopic Investigations of this compound

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, is a powerful analytical tool for identifying the functional groups within a molecule. spectroscopyonline.comresearchgate.net FTIR spectroscopy measures the absorption of infrared radiation by a sample, while Raman spectroscopy measures the inelastic scattering of monochromatic light. spectroscopyonline.comresearchgate.net Both methods provide a unique "fingerprint" based on the vibrational modes of a molecule's chemical bonds. nih.gov

For this compound, the key functional groups include hydroxyl (-OH), aromatic carbon-hydrogen (C-H), nitro (-NO₂), and the benzene ring itself. The characteristic vibrational frequencies for these groups can be predicted based on established spectroscopic data.

Table 2: Expected Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H | Stretching (Hydrogen Bonded) | 3200 - 3600 (Broad) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| C=C | Aromatic Ring Stretching | 1400 - 1600 |

| NO₂ | Asymmetric Stretching | 1500 - 1570 |

| NO₂ | Symmetric Stretching | 1335 - 1380 |

| C-N | Stretching | 800 - 900 |

| C-O | Stretching | 1150 - 1250 |

The O-H stretching band is expected to be broad due to the extensive intra- and intermolecular hydrogen bonding present in the crystal structure. The two nitro groups give rise to strong, characteristic bands for their symmetric and asymmetric stretching vibrations. The aromatic ring would be identified by several C=C stretching bands.

Electronic absorption spectroscopy in the ultraviolet (UV) and visible regions probes the electronic transitions within a molecule. msu.edu The absorption of light energy promotes electrons from a lower energy ground state to a higher energy excited state. ethz.ch The specific wavelengths absorbed are characteristic of the molecule's chromophores—the parts of the molecule responsible for its color. units.it

The this compound molecule contains a highly effective chromophoric system consisting of a benzene ring substituted with two electron-withdrawing nitro groups and three electron-donating hydroxyl groups. This combination of groups, known as a push-pull system, enhances conjugation and shifts absorption to longer wavelengths, often into the visible spectrum. msu.eduethz.ch

The expected electronic transitions for this compound include:

π → π* transitions: These high-intensity absorptions involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated aromatic system. uomustansiriyah.edu.iq Increased conjugation due to the substituents typically shifts these transitions to longer wavelengths (a bathochromic or red shift). ethz.ch

n → π* transitions: These transitions involve promoting a non-bonding electron (from the oxygen atoms of the hydroxyl or nitro groups) to a π* antibonding orbital. uomustansiriyah.edu.iq These transitions are generally lower in intensity than π → π* transitions. units.it

While a solid-state UV-Vis spectrum for this compound has been noted as collected in the literature, specific data such as the wavelength of maximum absorbance (λmax) are not provided. hepvs.ch

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation in solution and the solid state.

Basic 1D NMR data for this compound have been reported in deuterated acetone (B3395972) ([D₆]acetone). The ¹H NMR spectrum shows a single peak at 8.51 ppm for the lone aromatic proton. nih.goviucr.org The ¹³C NMR spectrum shows four distinct signals at 114.4, 128.7, 136.6, and 148.8 ppm, corresponding to the different carbon environments in the molecule. nih.goviucr.org

While 1D NMR provides fundamental information, advanced NMR techniques are required for a more profound understanding of complex structural features like the hydrogen bonding environment.

Two-Dimensional (2D) NMR Spectroscopy 2D NMR experiments separate spectral information into two frequency dimensions, resolving overlapping signals and revealing correlations between nuclei. mnstate.eduucl.ac.uk For this compound, techniques such as Heteronuclear Single Quantum Coherence (HSQC) would unambiguously correlate the ¹H signal at 8.51 ppm to its directly attached ¹³C nucleus. Heteronuclear Multiple Bond Correlation (HMBC) would reveal couplings between the proton and carbons two or three bonds away, aiding in the definitive assignment of the quaternary carbon signals. youtube.com

Solid-State NMR (ssNMR) To investigate the hydrogen bonding environment in the crystalline state, solid-state NMR is the technique of choice. mst.edupreprints.org In solids, broad spectral lines resulting from anisotropic interactions are narrowed by techniques like Magic Angle Spinning (MAS). mst.edupreprints.org The chemical shift of a proton is highly sensitive to its local environment, particularly its involvement in hydrogen bonds; a stronger hydrogen bond typically results in a larger downfield chemical shift. copernicus.org By using advanced ssNMR experiments, it would be possible to directly probe the different proton environments arising from the bifurcated intra- and intermolecular hydrogen bonds identified by X-ray crystallography. nih.govcopernicus.org This would provide dynamic and structural information about the hydrogen bonding network that is complementary to the static picture from diffraction methods.

Table 3: List of Compound Names

| Compound Name |

|---|

| This compound |

| Pyrogallol-triacetate |

| Dinitrophloroglucinol |

Chemical Reactivity and Derivatization Strategies

Reaction Mechanisms of 4,6-Dinitropyrogallol

The reactivity of this compound (4,6-dinitrobenzene-1,2,3-triol) is governed by the interplay of its constituent functional groups: three electron-donating hydroxyl (-OH) groups and two strongly electron-withdrawing nitro (-NO₂) groups attached to an aromatic benzene (B151609) ring.

Electrophilic Aromatic Substitution (SEAr)

Electrophilic aromatic substitution involves the replacement of an atom, typically hydrogen, on an aromatic ring with an electrophile. wikipedia.org The rate and orientation of this reaction are heavily influenced by the substituents already present on the ring. Activating groups, such as hydroxyls, donate electron density to the ring, making it more nucleophilic and stabilizing the cationic intermediate (the sigma complex). wikipedia.orglibretexts.org Conversely, deactivating groups, like nitro groups, withdraw electron density, making the ring less reactive towards electrophiles. wikipedia.orgmasterorganicchemistry.com

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. wikipedia.org This reaction is uncommon for simple aromatic systems but is facilitated by the presence of strong electron-withdrawing groups, particularly those positioned ortho or para to a suitable leaving group. pressbooks.pubpressbooks.publibretexts.org These groups activate the ring towards nucleophilic attack and help stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.orglibretexts.org

For this compound, the two nitro groups strongly activate the ring for nucleophilic attack. While hydroxyl groups are not typically good leaving groups, their displacement is not the usual SNAr pathway. Instead, it is more plausible for one of the nitro groups to act as the leaving group, a reaction observed in other heavily nitrated aromatic compounds. The presence of three hydroxyl groups would further influence the electronic environment and potential reaction pathways, but the strong activation by the nitro groups is the dominant factor for potential SNAr reactions.

The redox chemistry of this compound is a key aspect of its reactivity, with both the nitro and hydroxyl groups participating in oxidation-reduction reactions.

Redox Chemistry of Nitro Groups

The reduction of aromatic nitro groups is a well-established and significant transformation in organic chemistry. wikipedia.orgnih.gov The process involves a six-electron reduction to form the corresponding amine and can proceed through several intermediates. nih.gov The reaction can occur via a radical mechanism involving single electron transfers or through a series of two-electron steps. nih.gov The primary intermediates in the stepwise reduction are the nitroso and hydroxylamino derivatives. nih.govuchile.cl

The biological activity of many nitroaromatic compounds is linked to the redox chemistry of the nitro group. uchile.cl Electrochemical studies, such as cyclic voltammetry, can be used to investigate the formation, stability, and reactivity of the nitro radical anion, which is the product of the initial one-electron reduction. uchile.clresearchgate.net

| Reaction Type | Reagent/Condition | Product(s) | Reference |

|---|---|---|---|

| Complete Reduction | Catalytic Hydrogenation (e.g., Raney Ni, Pd/C) | 4,6-Diaminopyrogallol | wikipedia.org |

| Complete Reduction | Iron (Fe) in acidic media | 4,6-Diaminopyrogallol | wikipedia.org |

| Complete Reduction | NaBH₄/NiCl₂·6H₂O | Aryl Amines | asianpubs.org |

| Intermediate Reduction | Zinc (Zn) metal in aqueous NH₄Cl | Aryl Hydroxylamines | wikipedia.org |

| Partial/Selective Reduction | Sodium Sulfide (Na₂S) | Nitro-amino compounds | nowgonggirlscollege.co.in |

Redox Chemistry of Hydroxyl Groups

The three phenolic hydroxyl groups of this compound can undergo oxidation. Phenols can be oxidized to quinones, and the pyrogallol (B1678534) structure is a precursor to quinone-type systems. The presence of the electron-withdrawing nitro groups influences the oxidation potential of the hydroxyl groups. Research on the reactivity of aromatic compounds that can be transformed into quinone-type Michael acceptors has included this compound, indicating its potential to undergo such oxidative transformations. qsardb.org

Nitroaromatic compounds are often energetic and can decompose under thermal or photochemical stimuli. The stability of this compound is a critical consideration in its handling and application.

Thermal Decomposition

The presence of multiple nitro groups on an aromatic ring can significantly lower its thermal stability. For energetic materials, decomposition is an exothermic process that can lead to rapid release of energy. Studies involving a complex containing a this compound moiety have noted thermal decomposition occurring at temperatures above 320 °C. hepvs.ch

Photochemical Decomposition

Nitroaromatic compounds can absorb UV-Vis light, leading to electronic excitation and subsequent photochemical reactions. These reactions can include decomposition, rearrangement, or reaction with other molecules. While specific photochemical studies on this compound are not detailed in the provided context, the general behavior of nitro compounds suggests a susceptibility to photochemical degradation.

Derivatization Chemistry of this compound for Synthetic Diversification

Derivatization involves chemically modifying a compound to alter its properties or to create new molecules for various applications. mdpi.comjfda-online.com For this compound, both the hydroxyl and nitro groups serve as handles for synthetic transformations.

The three phenolic hydroxyl groups are prime sites for derivatization through reactions like esterification and etherification.

Esterification

Esterification is the process of forming an ester from an alcohol and a carboxylic acid. rug.nl Several methods are applicable to phenols:

Fischer-Speier Esterification: This classic method involves reacting a carboxylic acid and an alcohol (in this case, the phenolic hydroxyl) in the presence of a strong acid catalyst. The reaction is an equilibrium process. masterorganicchemistry.com

Reaction with Acyl Chlorides or Anhydrides: Phenols react readily with more reactive carboxylic acid derivatives like acyl chlorides and anhydrides, often in the presence of a base (e.g., pyridine) to neutralize the HCl or carboxylic acid byproduct.

Coupling Reagent-Mediated Esterification: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC), often used with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), facilitate ester formation from carboxylic acids and alcohols under mild conditions. orgsyn.org The synthesis of this compound itself has been reported via the nitration of pyrogallol-triacetate, demonstrating that the acetate (B1210297) esters of the hydroxyl groups can be readily formed and are stable enough for subsequent reactions. iucr.org

Etherification

Etherification of phenols typically proceeds via the Williamson ether synthesis. This involves deprotonating the phenol (B47542) with a suitable base (e.g., sodium hydride, sodium hydroxide) to form a more nucleophilic phenoxide ion, which then displaces a halide from an alkyl halide in an SN2 reaction. The acidity of the phenolic protons in this compound is increased by the electron-withdrawing nitro groups, facilitating the formation of the phenoxide ions required for this reaction.

| Modification | Reagent Type | General Conditions | Reference |

|---|---|---|---|

| Esterification | Carboxylic Acid | Acid catalyst (e.g., H₂SO₄) | masterorganicchemistry.com |

| Esterification | Acyl Chloride/Anhydride | Base (e.g., Pyridine) | nih.gov |

| Esterification | Carboxylic Acid + DCC | Catalyst (e.g., DMAP) | orgsyn.org |

| Etherification | Alkyl Halide | Base (e.g., NaH, NaOH) | beilstein-journals.org |

The reduction of the two nitro groups offers a powerful route to synthetic diversification, leading primarily to the formation of aromatic amines.

The complete reduction of both nitro groups in this compound yields 4,6-diaminopyrogallol . This transformation is a key step in synthesizing more complex molecules. A variety of reducing systems can accomplish this, with the choice of reagent often depending on the presence of other functional groups and desired selectivity. wikipedia.org For instance, catalytic hydrogenation is highly effective but may also reduce other susceptible groups, while metal/acid systems (like Fe/HCl) are robust and widely used industrially. wikipedia.orgasianpubs.org The NaBH₄/NiCl₂·6H₂O system is noted for its efficiency in reducing nitroarenes to their corresponding amines in aqueous solutions. asianpubs.org

Selective reduction of one nitro group in a dinitro compound can be achieved by using specific reagents like sodium or ammonium (B1175870) sulfide, which would yield 4-amino-6-nitropyrogallol or 6-amino-4-nitropyrogallol . nowgonggirlscollege.co.in Further reduction of the intermediate nitro-amino compound could then be performed. These partially reduced intermediates are valuable for sequential synthetic strategies. The resulting amino groups can undergo a wide range of subsequent reactions, including diazotization, acylation, and alkylation, opening up extensive possibilities for creating a diverse library of derivatives.

Formation of Complex Organic Structures Utilizing this compound as a Synthon

In the field of organic synthesis, the concept of a "synthon" is a powerful tool for designing the assembly of complex molecules. A synthon is an idealized fragment, usually an ion, that represents a potential starting material in a retrosynthetic analysis—the process of breaking down a target molecule into simpler precursors. ajrconline.orgrushim.ru The actual chemical reagent used to provide the synthon is known as its "synthetic equivalent". ajrconline.org

While specific, documented examples of this compound being used as a synthon in the total synthesis of complex natural products are not prevalent in widely available literature, its structure offers clear potential for such applications. Its utility as a synthon would stem from the strategic disconnection of target molecules containing a 1,2,3-trihydroxy-4,6-dinitrobenzene moiety.

Based on its structure, this compound could serve as a nucleophilic or electrophilic synthon depending on the reaction conditions.

As a Nucleophilic Synthon: The three hydroxyl groups are potential nucleophiles. Deprotonation would form highly nucleophilic phenoxides, which could attack various electrophiles. This makes it a potential building block for ethers and esters.

As an Electrophilic Synthon: The aromatic ring is highly electron-deficient due to the two nitro groups. This makes the ring susceptible to nucleophilic aromatic substitution (SNAr), where a potent nucleophile could displace a suitable leaving group (though none are present on the parent molecule, derivatization could introduce them) or potentially one of the nitro groups under specific conditions.

The table below outlines the theoretical synthons that could be derived from this compound and their corresponding potential synthetic applications.

| Synthon Type | Idealized Fragment (Synthon) | Synthetic Equivalent | Potential Application in Synthesis |

| Nucleophilic | This compound anion (phenoxide) | This compound + Base | Formation of aryl ethers, aryl esters |

| Electrophilic | This compound cation | (Hypothetical/Requires Derivatization) | Nucleophilic Aromatic Substitution (SNAr) |

The strategic value of using a pre-functionalized synthon like this compound lies in the efficiency of introducing a highly substituted aromatic ring into a larger molecular framework, bypassing the need for multiple, often challenging, nitration and hydroxylation steps.

Mechanistic Insights into Reactive Intermediates and Transition States

Understanding the transient species that form during a chemical reaction is fundamental to controlling reaction pathways and outcomes. Reactive intermediates are short-lived, high-energy molecules that exist at a local energy minimum on a reaction coordinate diagram. lumenlearning.com Transition states are even more transient, representing the highest energy point along the reaction coordinate for a single step, and cannot be isolated. masterorganicchemistry.comyoutube.com

For reactions involving this compound, the nature of the intermediates and transition states is governed by its electron-deficient aromatic system and acidic hydroxyl groups.

Reactive Intermediates: The most probable reactive intermediates in reactions involving the aromatic ring of this compound are Meisenheimer complexes. A Meisenheimer complex is a negatively charged intermediate formed by the nucleophilic attack on an electron-poor aromatic ring.

In a hypothetical SNAr reaction, a nucleophile (Nu⁻) would attack one of the unsubstituted carbons of the this compound ring. The negative charge of the resulting intermediate would be stabilized by resonance, with significant delocalization onto the two nitro groups. This delocalization is crucial for the stability of the intermediate, making the reaction feasible.

Transition States: A transition state is the fleeting arrangement of atoms at the peak of an energy barrier between reactants and intermediates or products. wikipedia.orglibretexts.org Its structure is a hybrid of the reacting species, featuring partial bonds and partial charges. youtube.com

For the formation of a Meisenheimer complex from this compound, the transition state would involve the partial formation of the new bond between the nucleophile and the ring carbon, and the beginning of charge delocalization into the aromatic system and nitro groups. The energy required to reach this transition state is the activation energy (ΔG‡), which determines the rate of the reaction. libretexts.org Computational studies, such as those using Density Functional Theory (DFT), are often employed to model the structures and energies of these elusive transition states, providing deep mechanistic insights. nih.govrsc.org

The table below summarizes key mechanistic concepts relevant to this compound.

| Concept | Definition | Relevance to this compound |

| Reactive Intermediate | A short-lived, high-energy species in a valley on the reaction energy diagram. lumenlearning.com | Formation of stabilized carbanionic intermediates (Meisenheimer complexes) during nucleophilic attack on the aromatic ring. |

| Transition State | The highest-energy structure along a reaction pathway, with partial bonds. masterorganicchemistry.com | Characterizes the energy barrier for nucleophilic addition to the ring or reactions at the hydroxyl groups. |

| Meisenheimer Complex | A σ-adduct formed by the addition of a nucleophile to an electron-deficient arene. | A key, stabilized intermediate in SNAr reactions of nitrated aromatics. |

The study of these mechanistic aspects, although not extensively reported specifically for this compound, is critical for predicting its reactivity and harnessing its potential in targeted organic synthesis.

Computational and Theoretical Investigations of 4,6 Dinitropyrogallol

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intrinsic properties of a single 4,6-dinitropyrogallol molecule. These in silico studies provide a foundational understanding of its geometry, spectral characteristics, and electronic nature.

Density Functional Theory (DFT) is a widely used computational method to predict the equilibrium geometry and electronic properties of molecules. scirp.org For this compound, DFT calculations are typically performed using functionals like B3LYP combined with basis sets such as 6-31G* or 6-311++G(d,p) to achieve a balance between accuracy and computational cost. hepvs.chanalis.com.mysemanticscholar.org

The primary goal of a geometry optimization is to find the lowest energy arrangement of the atoms. Computational studies predict that the central six-membered carbon ring is essentially planar. nih.gov However, the two nitro groups (NO₂) attached to the ring are found to be slightly tilted with respect to the plane of the aromatic ring. Experimental data from X-ray crystallography confirms this theoretical prediction, showing the nitro groups are tilted by approximately 11.2° and 10.9°. nih.govnih.gov This agreement between theoretical calculations and experimental fact validates the computational model.

The optimized geometric parameters, including bond lengths and angles, can be calculated and compared with experimental data, as shown in the table below.

Table 1: Selected Experimental and Theoretical Geometric Parameters for this compound

| Parameter | Experimental Value (X-ray Crystallography) nih.gov | Theoretical Value (DFT/B3LYP) |

| C-C bond lengths (ring) | ~1.38 - 1.41 Å | Calculation dependent |

| C-N bond lengths | ~1.46 Å | Calculation dependent |

| N-O bond lengths | ~1.22 Å | Calculation dependent |

| O-H bond lengths | ~0.83 - 0.86 Å | Calculation dependent |

| Nitro Group Tilt Angle | 10.9° / 11.2° | Calculation dependent |

Note: Specific theoretical values are dependent on the chosen functional and basis set. The table illustrates the type of data generated.

Computational methods can simulate various types of spectra, which are crucial for molecular characterization.

NMR Spectroscopy : DFT calculations can predict the nuclear magnetic resonance (NMR) chemical shifts (δ) for both ¹H and ¹³C atoms. faccts.de These predictions are valuable for assigning peaks in experimental spectra. Experimental NMR data for this compound has been reported, providing a benchmark for theoretical results. nih.gov

Table 2: Experimental vs. Predicted NMR Chemical Shifts (δ in ppm) for this compound

| Nucleus | Experimental Value ([D6]acetone) nih.gov | Predicted Value (Illustrative) |

| ¹H | 8.51 | Value would be calculated |

| ¹³C | 114.4 | Value would be calculated |

| ¹³C | 128.7 | Value would be calculated |

| ¹³C | 136.6 | Value would be calculated |

| ¹³C | 148.8 | Value would be calculated |

IR Spectroscopy : The simulation of infrared (IR) spectra is achieved through frequency calculations on the optimized molecular geometry. chemrxiv.orgchemrxiv.org These calculations predict the vibrational modes of the molecule. For this compound, key predicted vibrations would include the stretching frequencies of the O-H groups of the pyrogallol (B1678534) backbone and the symmetric and asymmetric stretches of the N-O bonds in the nitro groups. These theoretical frequencies, often scaled by a factor to correct for anharmonicity, can be directly compared with experimental IR spectra to identify functional groups. nih.gov

UV-Vis Spectroscopy : The electronic absorption spectrum (UV-Vis) is predicted using Time-Dependent Density Functional Theory (TD-DFT). researchgate.netfaccts.de This method calculates the energies of electronic transitions from the ground state to various excited states. For an aromatic compound with nitro groups like this compound, TD-DFT can predict the characteristic n→π* and π→π* transitions responsible for its absorption of UV or visible light. faccts.de

The electronic character of this compound is explored by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). uni-muenchen.de

HOMO-LUMO Analysis : The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. In this compound, the HOMO is expected to be localized primarily on the electron-rich pyrogallol ring system, whereas the LUMO is anticipated to be centered on the electron-withdrawing nitro groups. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to be reactive.

Charge Distribution : DFT calculations also yield the distribution of electron density across the molecule. This can be visualized using molecular electrostatic potential (MEP) maps, which highlight electron-rich (negative potential) and electron-poor (positive potential) regions. For this molecule, negative potential is expected around the oxygen atoms of the hydroxyl and nitro groups, while the hydrogen atoms of the hydroxyl groups would exhibit positive potential. This information is key to understanding sites susceptible to electrophilic or nucleophilic attack and predicting intermolecular interactions.

Prediction of Chemical Reactivity and Stability Parameters

Computational chemistry offers a powerful toolkit for predicting the reactivity and inherent stability of molecules like this compound. These predictions are often based on the electronic structure of the molecule, which dictates how it will interact with other chemical species and how it will behave under energetic stimuli.

Bond Dissociation Enthalpy (BDE) is a fundamental metric of chemical bond strength, defined as the standard enthalpy change required to homolytically cleave a bond in the gas phase. ox.ac.uklibretexts.org Lower BDE values typically indicate weaker bonds that are more susceptible to breaking, which can be the initial step in decomposition or reaction. For nitroaromatic compounds, the BDE of the C-NO₂ bond is of particular interest as its cleavage is often a key step in thermal decomposition pathways.

Computational methods, particularly Density Functional Theory (DFT), are widely used to calculate BDEs. latrobe.edu.au Functionals such as M06-2X and M05-2X have been shown to provide accurate BDE values for aromatic compounds when used with an appropriate basis set. latrobe.edu.au The calculation involves determining the enthalpies of the intact molecule and the resulting radicals after bond cleavage. libretexts.org

BDE = H(A•) + H(B•) - H(A-B)

Table 1: Representative Bond Dissociation Enthalpy (BDE) Calculation Methods

| Computational Method | Basis Set | Key Features | Application |

|---|---|---|---|

| Density Functional Theory (DFT) | 6-311+G(3df,2p) or similar | Balances computational cost and accuracy for molecular systems. latrobe.edu.au | Geometry optimization, frequency calculations, and single-point energy calculations to determine enthalpies of molecules and radicals. latrobe.edu.au |

| M06-2X, M05-2X, M08-HX | Large basis sets | High-accuracy functionals for thermochemistry and kinetics. latrobe.edu.au | Shown to yield BDE values with high accuracy compared to experimental data for aromatic X-H bonds. latrobe.edu.au |

| Ab initio methods (e.g., MP2, CCSD(T)) | aug-cc-pVTZ or similar | High accuracy but computationally expensive. pku.edu.cn | Often used as a benchmark for less expensive methods. |

This table presents common computational methodologies for BDE calculations, not specific results for this compound.

Beyond static properties like BDE, computational chemistry can map the entire energetic landscape of a chemical reaction. Reaction pathway modeling aims to identify the minimum energy path that connects reactants to products. smu.edu This path proceeds through a high-energy point known as the transition state (TS), which represents the energy barrier that must be overcome for the reaction to occur. wikipedia.orglibretexts.org

The characterization of a transition state is a critical aspect of this modeling. A transition state is a first-order saddle point on the potential energy surface, having one imaginary vibrational frequency that corresponds to the motion along the reaction coordinate. ox.ac.ukquantumatk.com Techniques such as nudged elastic band (NEB) methods or eigenvector-following algorithms are used to locate these saddle points. quantumatk.com

Once the transition state is located and verified, Transition State Theory (TST) can be used to estimate the reaction rate constant (k) from the calculated Gibbs free energy of activation (ΔG‡). wikipedia.orglibretexts.org

k = (k_B * T / h) * e^(-ΔG‡ / RT)

Where k_B is the Boltzmann constant, T is temperature, h is Planck's constant, and R is the gas constant. This approach allows for a theoretical understanding of reaction kinetics. For this compound, this could be applied to model its synthesis, nitration, or decomposition reactions, providing insights into reaction mechanisms and rates. mdpi.com

Theoretical Studies of Solid-State Properties

The properties of a chemical compound in the solid state are governed by the arrangement of its molecules in the crystal lattice and the intermolecular forces that hold them together. Theoretical studies can predict these arrangements and quantify the energies involved.

Crystal Structure Prediction (CSP) is a computational field that aims to predict the stable crystal structures (polymorphs) of a molecule from its chemical diagram alone. acs.org These methods involve generating a multitude of plausible crystal packing arrangements and ranking them based on their calculated lattice energy. The structures with the lowest lattice energies are considered the most likely to be observed experimentally.

For this compound, an experimental crystal structure has been determined, revealing a monoclinic system with the space group P2₁/c. nih.govnih.gov The crystal packing is characterized by an extensive network of hydrogen bonds and potential π-stacking interactions. nih.gov A theoretical CSP study would aim to reproduce this experimentally observed structure as a low-energy minimum on the computational potential energy surface.

Lattice energy is the energy released when one mole of a compound is formed from its constituent gaseous ions or molecules. wikipedia.orglibretexts.org It is a measure of the cohesive forces within the crystal. Theoretical calculations of lattice energy can be performed using atom-atom potential methods or, more accurately, with periodic DFT calculations that account for the crystalline environment. The calculation of lattice energy is essential for ranking the stability of predicted polymorphs.

Table 2: Experimental Crystal Data for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₆H₄N₂O₇ nih.gov |

| Molecular Weight | 216.11 g/mol nih.gov |

| Crystal System | Monoclinic nih.gov |

| Space Group | P2₁/c nih.gov |

| a | 6.7612 (14) Å nih.gov |

| b | 10.878 (2) Å nih.gov |

| c | 10.297 (2) Å nih.gov |

| β | 92.75 (3)° nih.gov |

| Volume | 756.5 (3) ų nih.gov |

| Z | 4 nih.gov |

Data obtained at T = 200 K. nih.gov

The experimental crystal structure of this compound shows that all three hydroxy groups are involved in forming bifurcated intra- and intermolecular O-H···O hydrogen bonds, with the nitro groups acting as the primary hydrogen bond acceptors. nih.gov These interactions are fundamental to the stability of the crystal structure.

While crystallography provides the geometry of these bonds, computational methods are required to determine their thermodynamic properties, such as the hydrogen bond energy (enthalpy), Gibbs free energy, and entropy. nih.gov Quantum chemical calculations on molecular clusters extracted from the crystal structure can provide estimates of the interaction energies. nih.govresearchgate.net Methods like the Atoms in Molecules (AIM) theory can be used to analyze the electron density at the bond critical points of the hydrogen bonds, offering a quantitative measure of their strength. pku.edu.cn

Molecular dynamics (MD) simulations can also be employed to study the thermodynamics of hydrogen bonding. nih.gov By simulating the system at various temperatures, it is possible to derive the enthalpy and entropy of hydrogen bond formation and breaking from the temperature dependence of the hydrogen bond lifetimes or populations. nih.gov Such studies would provide a detailed energetic map of the complex hydrogen-bonding network within the this compound crystal.

Table 3: Hydrogen Bonding in this compound Crystal Structure

| Donor | Acceptor | Interaction Type | Key Feature |

|---|---|---|---|

| Hydroxy Groups (O-H) | Nitro Groups (O=N) | Intermolecular and Intramolecular | All three hydroxy groups act as hydrogen donors. nih.gov |

| Hydroxy Groups (O-H) | Nitro Groups (O=N) | Bifurcated Hydrogen Bonds | The hydrogen bonding network is extensive and complex. nih.gov |

| - | - | Short O···O contacts | A short distance of 2.823 (2) Å is observed between oxygen atoms of neighboring nitro groups. nih.govnih.gov |

Based on experimental crystal structure data. nih.gov

Advanced Applications in Chemical Science and Materials Engineering

Role in Advanced Analytical Methodologies

4,6-Dinitropyrogallol has proven to be a valuable component in the advancement of analytical methodologies, particularly in the field of mass spectrometry. Its application as a matrix material has facilitated new approaches to the ionization of non-volatile analytes.

Application as a Matrix Material in Mass Spectrometry

This compound (4,6-DNPG) has been identified as a successful matrix material for Laserspray Ionization (LSI) and Matrix-Assisted Inlet Ionization (MAII) under atmospheric pressure (AP) conditions. acs.orgacs.org In these techniques, the matrix plays a crucial role by absorbing energy from a laser and facilitating the transfer of analyte molecules into the gas phase as ions. tytlabs.co.jp

Specifically, 4,6-DNPG has been shown to produce abundant, multiply charged ions of proteins, such as bovine insulin (B600854) and ubiquitin, when used as a MAII matrix. acs.org This characteristic is particularly advantageous as it can lead to higher sensitivity in the analysis of proteins and lipids. acs.orgacs.org While it is effective under atmospheric pressure, it does not produce abundant multiply charged ions under high vacuum (HV) conditions. acs.orgnih.gov This difference in performance under varying pressure regimes is thought to be related to its ability to evaporate from charged matrix/analyte clusters. acs.orgnih.gov

The use of 4,6-DNPG as a matrix has also enabled applications that were previously limited. For instance, in AP-LSI, it has been used for the analysis of lipids from tissue sections. acs.org

Table 1: Performance of this compound as a Mass Spectrometry Matrix

| Ionization Technique | Pressure Condition | Analyte Type | Ion Characteristics | Reference |

| Laserspray Ionization (LSI) | Atmospheric Pressure (AP) | Proteins, Lipids | Multiply charged ions | acs.orgacs.org |

| Matrix-Assisted Inlet Ionization (MAII) | Atmospheric Pressure (AP) | Proteins | Abundant, multiply charged ions | acs.org |

| Laserspray Ionization (LSI) | High Vacuum (HV) | Proteins | Does not produce abundant multiply charged ions | acs.orgnih.gov |

Principles of Ion Generation and Charging Mechanisms in Spectrometric Techniques

The generation of ions in techniques like LSI and MAII, where this compound is employed, involves a soft ionization process. acs.orgwikipedia.org This process is distinct from harsher methods like traditional Matrix-Assisted Laser Desorption/Ionization (MALDI), as it tends to produce stable, multiply charged molecular ions with less fragmentation. acs.orgnih.gov

The fundamental principle involves the laser-induced transfer of matrix-analyte clusters into the gas phase. researchgate.net The subsequent ionization is believed to be a thermal process where these gas-phase particles or clusters become charged. researchgate.net The loss of neutral matrix molecules from these charged clusters, through evaporation or sublimation, ultimately releases the analyte ions into the gas phase for detection by the mass spectrometer. nih.govnsf.gov The generation of highly charged ions suggests an ionization mechanism that may share similarities with electrospray ionization (ESI). researchgate.net

For 4,6-DNPG, its effectiveness in producing multiply charged ions at atmospheric pressure is linked to its ability to facilitate this charge-separation process. acs.org The thermal energy required for this process can be relatively low and is not solely dependent on the laser; a heated inlet tube connecting the atmospheric pressure region to the vacuum of the mass spectrometer can be sufficient. researchgate.net The difference in its ability to generate multiply charged ions under high vacuum is attributed to its evaporation characteristics from the charged matrix/analyte clusters. acs.orgnih.gov

Contributions to Coordination Chemistry and Luminescent Materials

Beyond its role in mass spectrometry, this compound has shown potential in the field of coordination chemistry and the development of luminescent materials. Its molecular structure allows for complexation with metal ions, leading to the formation of coordination polymers with interesting photophysical properties.

Complexation with Metal Ions and Coordination Polymer Formation

Coordination polymers are materials formed by the self-assembly of metal ions and organic ligands. unifr.chwikipedia.org The structure and properties of these polymers are dictated by the coordination geometry of the metal ion and the nature of the organic linker. unifr.ch this compound, with its multiple hydroxyl groups, can act as a ligand, coordinating with metal ions to form these extended networks. nih.goviucr.org Research has shown its involvement in the formation of coordination polymers, for example, with a 4,4-topology. hepvs.ch The crystal structure of this compound itself reveals extensive hydrogen bonding, a feature that can influence its interaction with other molecules. researchgate.netnih.gov

Photophysical Properties and Luminescent Responses

The incorporation of ligands like this compound into coordination polymers can impart unique photophysical properties to the resulting materials. mdpi.com The luminescence of these materials can arise from various electronic transitions, including intraligand, metal-to-ligand, and ligand-to-metal charge transfers. mdpi.com

One notable luminescent response observed in a coordination polymer upon interaction with this compound is a blue-shift of approximately 50 nm. mdpi.com This shift in the emission spectrum indicates a change in the electronic environment of the luminescent material, triggered by the presence of the nitro compound. Such responses are of significant interest for the development of sensory materials.

Table 2: Luminescent Response of a Coordination Polymer to this compound

| Coordination Polymer System | Analyte | Observed Luminescent Response | Reference |

| {[Zn(µ2-dia)2(CF3CO2)2]⋅2dioxane}n | This compound | Blue-shift of ~50 nm | mdpi.com |

Potential in Sensor Development

The ability of certain coordination polymers to exhibit a distinct luminescent response to specific analytes forms the basis of their application as chemical sensors. nih.gov The interaction between the coordination polymer and the analyte, such as this compound, can lead to quenching or shifting of the fluorescence, providing a detectable signal. nih.gov

Given that some coordination polymers show a luminescent response to this compound, there is potential for developing sensors specifically for the detection of this and other nitro compounds. mdpi.com The detection of nitroaromatic compounds is crucial due to their use in explosives and their presence as environmental pollutants. nih.govresearchgate.net The development of luminescent polymer-based sensors offers a promising avenue for creating sensitive and selective detection methods for these compounds. researchgate.net

Development of Specialized Industrial Materials

This compound has been identified as a component in the development of advanced, non-toxic corrosion protection systems. googleapis.com These systems are designed as alternatives to traditional, often toxic, corrosion inhibitors, such as those based on hexavalent chromium. The compound is listed as a potential constituent in corrosion-resistant rinses and seals, particularly those utilizing cobalt. googleapis.comgoogle.com

In these formulations, the primary goal is to create a protective layer on a metal substrate, such as aluminum, that prevents corrosion. googleapis.com The process often involves applying a solution containing a stabilized transition metal ion, which then forms a protective, sparingly soluble film. This compound is included as one of several organic compounds that can effectively contribute to the stability and performance of these protective coatings. googleapis.com These coatings can be applied to surfaces that have undergone prior treatments like phosphating or anodizing. googleapis.comgoogle.com The development of such pigments aims to provide corrosion protection for various metals, including light metal alloys, which are susceptible to galvanic corrosion when in contact with materials like carbon fibers or steel. justia.com

The table below outlines the typical components in such advanced corrosion protection formulations.

| Component Category | Example Compound/Ion | Function in Formulation | Source |

| Primary Active Ion | Cobalt (Co³⁺) | Forms the basis of the protective corrosion-resistant layer. | google.com |

| Valence Stabilizer | This compound | Forms sparingly soluble complexes with the metal ion, controlling its release and stabilizing its valence state. | googleapis.com |

| Substrate Material | Aluminum | The metal surface to be protected by the rinse or seal. | googleapis.comgoogle.com |

| Pre-treatment | Phosphating/Anodizing | Creates a surface ready to receive the final protective seal. | googleapis.com |

A crucial role of this compound in materials science is its function as a valency stabilizer for transition metal ions, particularly trivalent cobalt (Co³⁺), in corrosion protection applications. googleapis.comgoogle.com Transition metals can exist in multiple oxidation states (valencies), some of which may be more effective for corrosion inhibition but are inherently unstable. wikipedia.orgreddit.com The function of a valence stabilizer is to form a stable complex with the desired ion, maintaining its effective state within the protective coating. google.com

In cobalt-based corrosion protection systems, trivalent cobalt is used to form the protective layer. google.com However, Co³⁺ can be unstable. This compound is one of the organic compounds listed as a "valence stabilizer" capable of forming a sparingly soluble compound with trivalent cobalt. googleapis.comgoogle.com This controlled solubility is critical; the complex must be insoluble enough to form a durable protective coating but allow for a minimal release of the inhibiting ion if the coating is damaged, a property known as self-healing. google.com The mechanism involves the formation of complexes that have a solubility of approximately 5×10⁻² to 5×10⁻⁵ moles/liter of trivalent cobalt in aqueous solutions. google.com

This stabilizing function is central to creating effective and environmentally safer alternatives to traditional hexavalent chromium systems. google.com

| Transition Metal Ion | Stabilizer Compound | Stabilization Mechanism | Desired Property | Source |

| Trivalent Cobalt (Co³⁺) | This compound | Forms a sparingly soluble complex with the Co³⁺ ion. | Controls the release rate of the ion for sustained corrosion protection and potential self-healing. | googleapis.comgoogle.com |

| Trivalent/Tetravalent Manganese (Mn³⁺/Mn⁴⁺) | Various Organic/Inorganic Stabilizers | Forms a sparingly soluble, low-solubility, or insoluble compound depending on the application. | Tailors the release rate of manganese ions for compatibility with different paint and binder systems. | justia.com |

Utilization as a Precursor in Complex Organic Synthesis for Non-Biological Targets

Organic synthesis involves the strategic construction of complex molecules from simpler, more readily available starting materials. msu.eduwikipedia.org Chemical compounds with multiple functional groups, such as this compound, can serve as valuable precursors in these multi-step synthetic pathways. nih.gov

Research has documented the use of this compound as a starting material in synthetic approaches to complex molecules. cdnsciencepub.com For instance, it has been used in a synthetic route for 2-deoxystreptamine, a key structural component of various aminoglycoside antibiotics. cdnsciencepub.com In this context, the synthesis is intended for a biological target. While this demonstrates its utility as a precursor, literature detailing its specific application as a starting material for the synthesis of non-biological targets, such as specialized polymers or materials, is limited in the reviewed sources. The synthesis of this compound itself is well-documented, typically achieved through the nitration of pyrogallol (B1678534) derivatives like pyrogallol-triacetate. nih.goviucr.org

The potential for this compound in broader organic synthesis stems from its combination of hydroxyl and nitro functional groups. These groups allow for a variety of chemical transformations, making the molecule a potentially versatile building block for constructing more complex carbon skeletons for a range of applications in materials science and specialized chemical development. msu.eduktu.lt

Environmental Transformation and Abiotic Degradation Pathways

Photodegradation of 4,6-Dinitropyrogallol under Various Light Conditions

The photodegradation of dinitrophenols is influenced by light intensity and the pH of the surrounding medium. nih.gov For instance, dinitrophenols have been shown to be stable in acidic solutions but are susceptible to decomposition by UV radiation in alkaline solutions. nih.gov The photocatalytic degradation of 2,4-dinitrophenol (B41442) (2,4-DNP) has been demonstrated to be effective under solar irradiation, with the process being influenced by factors such as pH, catalyst concentration, and the initial concentration of the compound. nih.gov

Studies on 2,4-DNP have shown that its photocatalytic degradation often follows pseudo-first-order kinetics. ingentaconnect.com The efficiency of this degradation can be enhanced by the use of photocatalysts like titanium dioxide (TiO2). nih.govnih.govingentaconnect.com The degradation of 2,4-DNP has been observed to be more efficient in acidic or alkaline conditions compared to neutral conditions. ingentaconnect.com For example, one study achieved a maximum removal of 70% of 2,4-DNP within 7 hours of irradiation at a pH of 8. nih.gov The presence of other substances, such as H₂O₂, can also enhance the rate of photodegradation by acting as an electron scavenger and reducing the recombination of photogenerated electron-hole pairs.

The environmental matrix also plays a crucial role in the photodegradation of nitrophenols. For instance, 4-nitrocatechol (B145892) and 2,4-dinitrophenol were found to have much lower photolysis rates in water compared to organic matrices, suggesting that they would photolyze more efficiently in organic aerosol particles than in cloud or fog droplets. acs.org

Table 1: Factors Influencing the Photodegradation of 2,4-Dinitrophenol (as a proxy for this compound)

| Factor | Influence on Degradation Rate | Reference |

| Light Intensity | Rate generally increases with increasing light intensity. | nih.gov |

| pH | Degradation is more efficient in acidic or alkaline conditions compared to neutral pH. Dinitrophenols are more susceptible to UV decomposition in alkaline solutions. | nih.govingentaconnect.com |

| Photocatalyst | Presence of catalysts like TiO₂ significantly enhances degradation. | nih.govnih.govingentaconnect.com |

| Initial Concentration | The degradation rate can be influenced by the initial concentration of the compound. | nih.gov |

| Environmental Matrix | Photolysis is more efficient in organic matrices compared to aqueous environments. | acs.org |

| Presence of Other Ions | Ions like H₂O₂ can act as electron scavengers and enhance the degradation rate. |

Chemical Oxidation and Reduction in Abiotic Environmental Compartments

Advanced oxidation processes (AOPs) have been shown to be effective in the degradation of dinitrophenols. researchgate.net Processes such as the Fenton treatment (using hydrogen peroxide and iron ions), photo-Fenton treatment, and ozonation combined with hydrogen peroxide and UV radiation can lead to the destruction of 2,4-DNP. researchgate.net These processes generate highly reactive hydroxyl radicals that are the primary oxidative species responsible for the degradation.

The Fenton treatment, in particular, has been noted for its effectiveness in both the degradation of 2,4-DNP and the removal of its toxicity. researchgate.net The efficiency of these oxidation processes can be influenced by the concentrations of the reagents, such as H₂O₂ and Fe²⁺. researchgate.net Furthermore, an integrated approach using both oxidation and reduction methods has been shown to be more effective than either process alone for the removal of 2,4-DNP. nih.gov

While specific studies on the abiotic reduction of this compound are unavailable, the reduction of the nitro groups to amino groups is a known transformation pathway for nitroaromatic compounds in the environment. wikipedia.org The major metabolites of 2,4-DNP, for example, are 2-amino-4-nitrophenol (B125904) and 4-amino-2-nitrophenol. wikipedia.org

Table 2: Advanced Oxidation Processes for 2,4-Dinitrophenol Degradation (as a proxy for this compound)

| Oxidation Process | Description | Key Findings | Reference |

| Fenton Treatment | Utilizes hydrogen peroxide (H₂O₂) and iron (II) ions to generate hydroxyl radicals. | Effective for degradation and detoxification of 2,4-DNP. | researchgate.net |

| Photo-Fenton Treatment | Combines the Fenton reaction with UV light to enhance hydroxyl radical production. | Effective for the destruction of 2,4-DNP. | researchgate.net |

| Ozonation with H₂O₂/UV | Uses ozone in combination with hydrogen peroxide and UV radiation. | Effective for the destruction of 2,4-DNP. | researchgate.net |

| Integrated Oxidation/Reduction | Combines advanced oxidation and reduction processes. | Removal efficiency can be 3 to 4 times higher than either process alone. | nih.gov |

Hydrolytic Stability and Transformation Products

Based on information for analogous compounds, this compound is not expected to undergo significant hydrolysis in the environment. Dinitrophenols generally lack functional groups that are susceptible to hydrolysis under typical environmental conditions. nih.gov While photodegradation can be pH-dependent, this is distinct from hydrolysis, which involves the direct reaction with water. nih.gov

Should hydrolysis of the nitro groups occur, it would likely be a very slow process. The primary transformation products in the environment are more likely to result from reductive and oxidative pathways rather than hydrolysis. As mentioned previously, the reduction of nitro groups to amino groups is a significant transformation pathway for dinitrophenols, leading to the formation of aminonitrophenols. wikipedia.org

Analytical Methodologies for Detection and Quantification of this compound and its Abiotic Transformation Products in Environmental Matrices

A variety of analytical techniques have been developed for the detection and quantification of dinitrophenols and their transformation products in environmental samples. High-performance liquid chromatography (HPLC) is a commonly employed method. nih.govnih.gov HPLC can be coupled with different detectors, including amperometric and spectrophotometric detectors, with amperometric detection often providing greater sensitivity and selectivity for metabolites like 2-amino-4-nitrophenol and 4-amino-2-nitrophenol. nih.gov

For trace-level analysis in environmental water samples, extraction and preconcentration techniques are often necessary. Hollow fiber supported liquid membrane extraction is one such method that can achieve high enrichment factors, allowing for the detection of dinitrophenolic compounds at nanogram per liter levels. nih.gov Solid-phase extraction (SPE) is another common sample preparation technique used to separate analytes from complex matrices like urine before HPLC analysis. nih.gov

Gas chromatography (GC) can also be used for the analysis of pyrogallol (B1678534), where aqueous samples may be directly injected or extracted with a solvent like methylene (B1212753) chloride before analysis by GC with a flame ionization detector (FID) or mass spectrometry (MS). taylorfrancis.com

Table 3: Analytical Methods for Dinitrophenols and Related Compounds

| Analytical Technique | Sample Matrix | Sample Preparation | Detection Method | Reference |

| HPLC | Environmental Water | Hollow Fiber Supported Liquid Membrane Extraction | UV or other detectors | nih.gov |

| HPLC | Urine | Solid-Phase Extraction | Amperometric, Spectrophotometric | nih.gov |

| GC | Aqueous and Nonaqueous Samples | Direct Injection or Solvent Extraction | Flame Ionization Detector (FID), Mass Spectrometry (MS) | taylorfrancis.com |

Future Research Directions and Emerging Paradigms

Exploration of Novel Synthetic Routes and Sustainable Methodologies

The traditional synthesis of 4,6-dinitropyrogallol often involves harsh reagents and conditions, prompting a shift towards more environmentally benign and efficient methods. Future research in this area is focused on the principles of green chemistry to minimize waste, reduce energy consumption, and utilize safer reagents.

Key research thrusts include:

Mechanochemical Synthesis: The use of ball milling and other mechanochemical techniques is being explored as a solvent-free or low-solvent method for the nitration of pyrogallol (B1678534) and its derivatives. rsc.org This approach can lead to higher yields, reduced reaction times, and a significantly lower environmental footprint.

Microwave-Assisted Nitration: Microwave irradiation offers a rapid and efficient way to heat reaction mixtures, often leading to accelerated reaction rates and improved yields. gordon.edu The development of microwave-assisted protocols for the synthesis of this compound could offer a more energy-efficient alternative to conventional heating methods. gordon.edu

Catalyst-Free and Co-Acid-Free Nitration: Research is underway to develop nitration protocols that avoid the use of highly corrosive and polluting co-acids like sulfuric acid. nih.gov These methods often rely on the in situ generation of the nitrating species from nitric acid in aqueous media, simplifying the reaction setup and workup procedures. nih.gov

Benign Nitrating Agents: The exploration of alternative, safer nitrating agents to replace traditional nitric acid/sulfuric acid mixtures is a critical area of research. rsc.orggordon.edu Reagents like metal nitrates in the presence of solid acid catalysts or saccharin-derived nitrating agents are being investigated for their efficacy and improved safety profiles. rsc.orgorganic-chemistry.org

| Methodology | Key Features | Potential Advantages for this compound Synthesis | References |

|---|---|---|---|

| Traditional Nitration | Use of concentrated nitric and sulfuric acids. | Well-established procedure. | nih.gov |

| Mechanochemical Synthesis | Solvent-free or low-solvent conditions, use of mechanical force. | Reduced solvent waste, potentially higher yields, and shorter reaction times. | rsc.org |

| Microwave-Assisted Synthesis | Rapid heating through microwave irradiation. | Faster reaction rates and improved energy efficiency. | gordon.edu |

| Catalyst-Free Aqueous Nitration | Avoids the use of strong co-acids. | Greener reaction conditions and simplified workup. | nih.gov |